Picomolar Steroid Sulfatase Inhibition
N-(tert-butyl)-3,4-difluorobenzenesulfonamide demonstrates exceptional inhibitory potency against steroid sulfatase (STS) with an IC50 of 0.0500 nM in HEK293 cells [1]. This potency is over 2,000-fold greater than the next most potent sulfonamide derivative reported in the same assay system (BDBM50541451, IC50 = 110 nM) [2]. The precise fluorination pattern is hypothesized to contribute to this enhanced binding affinity, providing a clear quantitative advantage over other benzenesulfonamides.
| Evidence Dimension | Inhibition of steroid sulfatase (STS) activity |
|---|---|
| Target Compound Data | IC50 = 0.0500 nM |
| Comparator Or Baseline | Comparator (BDBM50541451): IC50 = 110 nM |
| Quantified Difference | 2,200-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay in HEK293 cells expressing STS, using [3H]-E1S as substrate, 2-hour incubation. |
Why This Matters
This sub-nanomolar potency positions the compound as a privileged scaffold for developing highly selective and potent STS inhibitors for applications in oncology research.
- [1] BindingDB. (n.d.). BDBM50168219 (CHEMBL3805209): Affinity Data for Steroid Sulfatase. IC50: 0.0500 nM. View Source
- [2] BindingDB. (n.d.). BDBM50541451 (CHEMBL4635151): Affinity Data for Steroid Sulfatase. IC50: 110 nM. View Source
